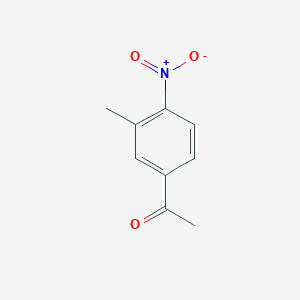

1-(3-Methyl-4-nitrophenyl)ethanone

Description

1-(3-Methyl-4-nitrophenyl)ethanone (CAS 96784-58-6) is an aromatic ketone featuring a methyl group at the meta position and a nitro group at the para position relative to the acetyl moiety. Its molecular formula is C₉H₉NO₃, with a molecular weight of 195.17 g/mol. The compound’s structure renders it electron-deficient due to the strong electron-withdrawing nitro group, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-(3-methyl-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMJKHBPSNGUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-methylacetophenone, followed by purification to obtain the desired product. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methyl-4-nitrophenyl)ethanone may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of the substitution.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Reduction: 1-(3-Methyl-4-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: 1-(3-Methyl-4-nitrophenyl)acetic acid.

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)ethanone depends on its chemical structure and the specific context in which it is used. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Biological Activity

1-(3-Methyl-4-nitrophenyl)ethanone, also known as 3-methyl-4-nitroacetophenone, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 219.23 g/mol

- CAS Number : 96784-58-6

The compound features a ketone functional group attached to a nitrophenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1-(3-Methyl-4-nitrophenyl)ethanone exhibits significant antimicrobial activity against various pathogens. In a study evaluating the antimicrobial efficacy of several derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of 1-(3-Methyl-4-nitrophenyl)ethanone was assessed using the DPPH radical scavenging method. The compound demonstrated a scavenging activity comparable to that of ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

The biological activity of 1-(3-Methyl-4-nitrophenyl)ethanone is believed to be linked to its ability to interact with cellular targets, influencing various biochemical pathways. Notably, it appears to modulate the expression of pro-inflammatory cytokines and may inhibit specific enzymes involved in oxidative stress.

Study on Cancer Cell Lines

A notable study investigated the cytotoxic effects of 1-(3-Methyl-4-nitrophenyl)ethanone on human cancer cell lines, specifically targeting glioblastoma (U-87) and breast cancer (MDA-MB-231). The MTT assay revealed that the compound significantly reduced cell viability in both cell lines, with a higher efficacy observed in U-87 cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

These findings suggest that this compound could be further explored for its anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methyl-4-nitrophenyl)ethanone, and what factors influence the regioselectivity of nitration in such derivatives?

- Methodological Answer : Synthesis typically involves two key steps: (1) Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring, followed by (2) nitration to install the nitro group. For example, the Friedel-Crafts step may use acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) with a toluene or methylbenzene derivative . Nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mixture, temperature) to direct the nitro group to the para position relative to the methyl group. Regioselectivity is influenced by the electron-donating methyl group (ortho/para-directing) and the electron-withdrawing acetyl group (meta-directing), leading to preferential nitration at the 4-position .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. What spectroscopic techniques are most effective for characterizing 1-(3-Methyl-4-nitrophenyl)ethanone, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy : In H NMR, the aromatic protons adjacent to the nitro group (position 4) exhibit deshielding (δ ~8.2–8.5 ppm), while the methyl group at position 3 appears as a singlet (~δ 2.6 ppm). The acetyl methyl group resonates at ~δ 2.5 ppm .

- IR Spectroscopy : Strong absorptions at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm the nitro group. The carbonyl (C=O) stretch appears at ~1680 cm .

- Mass Spectrometry : The molecular ion peak ([M]) should match the molecular weight (CHNO, 179.17 g/mol), with fragmentation patterns showing loss of NO (46 amu) .

Q. What safety precautions are recommended when handling 1-(3-Methyl-4-nitrophenyl)ethanone in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): gloves, lab coat, and goggles.

- Work in a fume hood to avoid inhalation of vapors/dust.

- Avoid skin contact; nitroaromatics may cause irritation or systemic toxicity .

- Store in a cool, dry place away from oxidizing agents due to potential explosive hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for 1-(3-Methyl-4-nitrophenyl)ethanone across different studies?

- Methodological Answer :

- Repurification : Recrystallize the compound using solvents like ethanol or ethyl acetate to remove impurities affecting melting points .

- Cross-Validation : Use multiple techniques (e.g., HPLC, DSC) to confirm purity and thermal properties. Compare H NMR data with computationally predicted shifts (e.g., DFT calculations) .

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., stoichiometry, catalyst loading) to isolate variables causing discrepancies .

Q. What strategies can be employed to optimize the yield of 1-(3-Methyl-4-nitrophenyl)ethanone in multi-step syntheses, particularly regarding competing side reactions during nitration?

- Methodological Answer :

- Directed Nitration : Use acetyl-protecting groups or steric hindrance to minimize para-substitution byproducts. For example, pre-functionalize the methyl group to enhance regioselectivity .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) or nitrating agents (e.g., acetyl nitrate) to improve efficiency .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. In the context of catalytic applications, how does the nitro group in 1-(3-Methyl-4-nitrophenyl)ethanone influence its reactivity in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer :

- Electronic Effects : The nitro group withdraws electron density, reducing the aromatic ring's nucleophilicity and hindering traditional Suzuki-Miyaura couplings. However, it can act as a directing group for C–H functionalization .

- Catalytic Systems : Use palladium catalysts with strong σ-donor ligands (e.g., PtBu₃) to activate the nitroarene for coupling. Compare with brominated analogs (e.g., 4-bromo-3-methylacetophenone), which undergo faster oxidative addition .

- Reductive Functionalization : Reduce the nitro group to an amine in situ for subsequent amidation or alkylation, expanding synthetic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.